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Compound of Interest

Compound Name: Lancifodilactone C

Cat. No.: B3029442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of

the revised structure of (+)-Lancifodilactone C, a tricyclic triterpenoid with notable anti-HIV

activity. The synthesis commences from the readily available (-)-Wieland-Miescher ketone and

culminates in the formation of the natural product through a series of complex chemical

transformations, including a key domino [4+3] cycloaddition reaction. This work is based on the

first total synthesis and structural revision reported by Kuroiwa, H. et al. in the Journal of the

American Chemical Society (2023).[1][2][3][4][5][6]

I. Retrosynthetic Analysis and Strategy
The synthetic approach to (+)-Lancifodilactone C hinges on a convergent strategy. The

molecule is retrosynthetically disconnected into two key fragments: a trans-

dimethylbicyclo[4.3.0]nonane core and a seven-membered ring system. The latter is

constructed late in the synthesis via a novel domino [4+3] cycloaddition reaction. The bicyclic

core is accessible from (-)-Wieland-Miescher ketone.[3][5][6]
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Lancifodilactone C (Revised Structure)

Domino [4+3] Cycloaddition

Diene Cyclopropene

trans-dimethylbicyclo[4.3.0]nonane derivative

(-)-Wieland-Miescher ketone

Click to download full resolution via product page

II. Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of the revised

structure of (+)-Lancifodilactone C.
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Step Transformation Product Yield (%)

1

Intramolecular

Cyclopropanation/Rin

g Opening

trans-

dimethylbicyclo[4.3.0]

nonane derivative

56

2
Silylation and

Oxidation
Ketone intermediate 95

3

Vinylmagnesium

bromide addition and

PCC oxidation

α,β-unsaturated

aldehyde
85

4

Acetonide

deprotection and diol

formation

Diol intermediate 92

5
Domino [4+3]

Cycloaddition
Tricyclic intermediate 45

6
Methylation and

Lactonization
Lactone intermediate 76

7
DIBAL-H reduction

and HWE olefination
Ester intermediate 68

8
Ring-Closing

Metathesis (RCM)

(+)-Lancifodilactone C

(revised structure)
89

III. Experimental Protocols
Detailed experimental protocols for key transformations are provided below. All reactions

should be carried out in a well-ventilated fume hood using appropriate personal protective

equipment. Anhydrous solvents and inert atmospheres (e.g., argon or nitrogen) are required for

moisture-sensitive reactions.

Protocol 1: Synthesis of the trans-
dimethylbicyclo[4.3.0]nonane core
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This procedure outlines the initial steps from (-)-Wieland-Miescher ketone to form the key

bicyclic intermediate.

Starting Material

Reaction Sequence

Product

(-)-Wieland-Miescher ketone

1. SmI2, THF/HMPA
2. MsCl, Et3N

3. LiBr, Acetone

Modified Birch Conditions

Stereoselective ene reaction

Intermediate

Hydrogenation (H2, Pd/C)

Intermediate

trans-dimethylbicyclo[4.3.0]nonane derivative

Click to download full resolution via product page

Modified Birch Reduction and Ring Opening:
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To a solution of (-)-Wieland-Miescher ketone in a mixture of THF and HMPA at -78 °C

under an argon atmosphere, add a solution of samarium(II) iodide (SmI₂) in THF until a

deep blue color persists.

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl

ether.

To the crude product dissolved in dichloromethane at 0 °C, add triethylamine followed by

methanesulfonyl chloride.

After stirring, the reaction is quenched with water and extracted.

The resulting mesylate is dissolved in acetone, and lithium bromide is added. The mixture

is heated to reflux.

After cooling, the solvent is removed under reduced pressure, and the residue is purified

by column chromatography to yield the trans-dimethylbicyclo[4.3.0]nonane intermediate.

Stereoselective Ene Reaction and Hydrogenation:

The bicyclic intermediate is then subjected to a stereoselective ene reaction followed by

hydrogenation to install the necessary stereocenters and functional groups for the

subsequent steps.

Protocol 2: Domino [4+3] Cycloaddition Reaction
This protocol details the key step for the construction of the seven-membered ring of

Lancifodilactone C.[3]
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Reactants

Domino Reaction Cascade

Product

Acetoxydiene

[4+3] Diels-Alder Reaction

Cyclopropene alcohol

Oxidation of alcohol to cyclopropene

Elimination of acetic acid

6π-Electrocyclization

Tricyclic Core of Lancifodilactone C

Click to download full resolution via product page

Preparation of Reactants:

The acetoxydiene is prepared from the trans-dimethylbicyclo[4.3.0]nonane derivative

through a series of standard transformations including oxidation and enol acetate

formation.

The cyclopropene alcohol is synthesized separately.
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Domino Reaction:

To a solution of the acetoxydiene and the cyclopropene alcohol in a suitable solvent (e.g.,

toluene) at room temperature, add an oxidizing agent (e.g., Dess-Martin periodinane).

The reaction mixture is stirred at an elevated temperature. The progress of the reaction is

monitored by TLC.

Upon completion, the reaction is cooled to room temperature, quenched, and extracted.

The crude product is purified by column chromatography to afford the tricyclic core of

Lancifodilactone C. This single operation involves an oxidation, a Diels-Alder reaction, an

elimination, and an electrocyclization.[3]

Protocol 3: Completion of the Total Synthesis
The final steps involve the elaboration of the tricyclic intermediate to the final natural product.

Lactone Formation and Olefination:

The tricyclic intermediate is methylated and then treated with an acid to facilitate

lactonization.

The resulting lactone is reduced with DIBAL-H, and the subsequent aldehyde is subjected

to a Horner-Wadsworth-Emmons olefination to introduce the side chain.

Ring-Closing Metathesis (RCM):

The diene obtained from the olefination step is dissolved in anhydrous dichloromethane

and treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).

The reaction is stirred under an inert atmosphere until completion.

The solvent is removed under reduced pressure, and the residue is purified by column

chromatography to yield the revised structure of (+)-Lancifodilactone C.

IV. Conclusion
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The total synthesis of the revised structure of (+)-Lancifodilactone C has been accomplished,

starting from (-)-Wieland-Miescher ketone. The successful synthesis not only provides a route

to this biologically important molecule but also led to the revision of its initially proposed

structure.[3][5] The key to the synthesis is a novel domino [4+3] cycloaddition reaction that

efficiently constructs the complex seven-membered ring system. This synthetic strategy and

the detailed protocols provided herein will be of significant value to researchers in the fields of

organic synthesis, medicinal chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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